molecular formula C7H13NO2 B140419 Crotonic acid betaine CAS No. 927-89-9

Crotonic acid betaine

Cat. No. B140419
CAS RN: 927-89-9
M. Wt: 143.18 g/mol
InChI Key: GUYHPGUANSLONG-SNAWJCMRSA-N
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Description

Crotonic acid betaine, also known as 4-(trimethylammonio)but-2-enoate, belongs to the class of organic compounds known as straight chain fatty acids . It is functionally related to a but-2-enoate and is a conjugate base of a 4-(trimethylammonio)but-2-enoic acid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

Betaine can be synthesized endogenously via choline oxidation . A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid .


Molecular Structure Analysis

The structure of betaine is that of the amino acid glycine, with the difference being that the amino group is trimethylated . Crotonic acid is a short-chain unsaturated carboxylic acid described by the formula CH3CH=CHCO2H .


Chemical Reactions Analysis

Betaine plays a pivotal role in numerous pathways, including the methionine cycle . It acts as a methyl donor during DNA methylation, resulting in a crucial organic molecule for biological processes of major importance for cells function .


Physical And Chemical Properties Analysis

Betaine is an organic molecule and its structure is that of the amino acid glycine, with the difference being that the amino group is trimethylated . It belongs to the general family of osmolytes, since it is found to play an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .

Scientific Research Applications

L-Carnitine Production in Escherichia coli

Specific Scientific Field

Industrial Biotechnology

Application Summary

Crotonobetaine is used as a precursor in the metabolic engineering of Escherichia coli for L-carnitine production . L-carnitine is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .

Methods of Application

L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host . The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation .

Results or Outcomes

The engineered E. coli strain produced 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine .

L-Carnitine Bioconversion from Crotonobetaine

Specific Scientific Field

Food Research and Technology

Application Summary

Crotonobetaine is used in the hydration reaction to biosynthesize L-carnitine under the action of carnitine dehydratase . L-carnitine is widely used in pharmaceutical, cosmetic, and food industries .

Methods of Application

Using [Bmim]PF6 ionic liquid as reaction medium, L-carnitine was biosynthesized through hydration of crotonobetaine under the action of carnitine dehydratase . L-carnitine was transformed into palmitoyl-L-carnitine by lipase, which was extracted with tert-amyl alcohol .

Results or Outcomes

According to the study, the molar yield of total L-carnitine could attain 87.2% after the five-cycle intermittent extraction , which was higher than all previous reports .

Safety And Hazards

Crotonic acid is classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . The product causes burns of eyes, skin, and mucous membranes. Combustible material. Containers may explode when heated .

Future Directions

The growing body of evidence shows that betaine is an important nutrient for the prevention of chronic disease . Its role in one-carbon metabolism, tissue biochemistry, and interactions with folate and other biomolecules are areas of ongoing research .

properties

IUPAC Name

(E)-4-(trimethylazaniumyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYHPGUANSLONG-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC=CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C/C=C/C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotonic acid betaine

CAS RN

927-89-9, 6778-30-9
Record name Crotonic acid betaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonobetaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CROTONOBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9SA2P3K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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